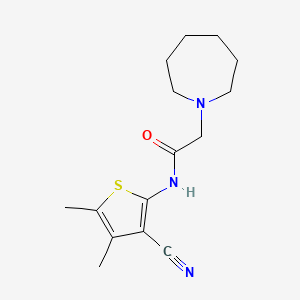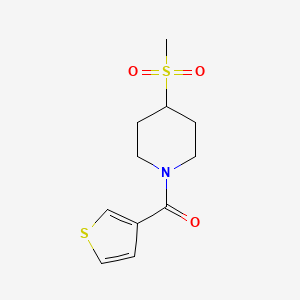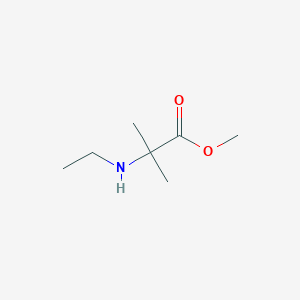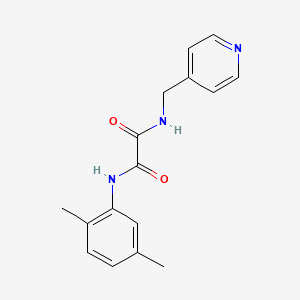
2-(azepan-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(azepan-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is an organic compound that belongs to the class of amides It features a seven-membered azepane ring, a cyano group, and a dimethyl-substituted thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide can be achieved through a multi-step process:
Formation of the Azepane Ring: The azepane ring can be synthesized via cyclization reactions involving appropriate precursors such as 1,6-diaminohexane.
Synthesis of the Thiophene Derivative: The 3-cyano-4,5-dimethylthiophene can be synthesized through the reaction of 2,3-dimethylthiophene with cyanogen bromide in the presence of a base.
Amide Bond Formation: The final step involves the coupling of the azepane derivative with the thiophene derivative using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group or the amide nitrogen.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted amides or thiophene derivatives.
科学研究应用
Medicinal Chemistry: It can be explored as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound’s unique structure may make it suitable for use in organic electronics or as a building block for novel polymers.
Biological Research: It can be used as a probe to study the function of specific biological pathways or as a ligand in receptor binding studies.
作用机制
The mechanism of action of 2-(azepan-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The cyano group and the azepane ring could play crucial roles in binding to these targets, while the thiophene ring may contribute to the compound’s overall stability and bioavailability.
相似化合物的比较
Similar Compounds
2-(piperidin-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
2-(azepan-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
2-(azepan-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide is unique due to the presence of the azepane ring, which can impart different steric and electronic properties compared to similar compounds with piperidine or other ring systems. This uniqueness can influence its binding affinity, selectivity, and overall pharmacokinetic profile.
属性
IUPAC Name |
2-(azepan-1-yl)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-11-12(2)20-15(13(11)9-16)17-14(19)10-18-7-5-3-4-6-8-18/h3-8,10H2,1-2H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPSGZVVZOQDSM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)CN2CCCCCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(4-tert-butylphenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B2368929.png)
![3-{[(1-Methylpiperidin-4-yl)methyl]amino}benzoic acid dihydrochloride](/img/structure/B2368930.png)
![2-Azaspiro[3.4]octane-2-carboxamide](/img/structure/B2368933.png)

![1-[Octahydro-2h-quinolizin-1-yl]methanamine dihydrochloride](/img/structure/B2368937.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2368938.png)
![4-Methyl-3-nitro-5-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2368939.png)
![(E)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2368940.png)
![3-[2-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-isobutylpropanamide](/img/structure/B2368941.png)

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/new.no-structure.jpg)
![4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)quinoline](/img/structure/B2368947.png)
